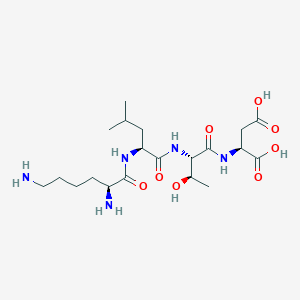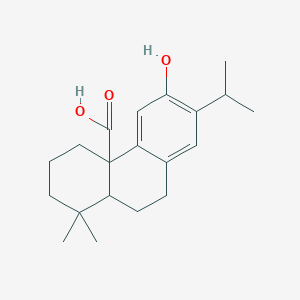
acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol is a compound that combines the properties of acetic acid and a specific stereoisomer of cyclohexene triol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol typically involves the reaction of cyclohexene with acetic acid under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct stereochemistry is achieved. Industrial production methods often involve large-scale reactions in reactors with precise control over reaction parameters to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This can reduce the double bond in the cyclohexene ring.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2,4-trione, while reduction may produce cyclohexane-1,2,4-triol.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used to study enzyme interactions and metabolic pathways involving cyclohexene derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in esterification reactions, modifying the compound’s properties and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2,4-triol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.
Acetic acid; cyclohexane-1,2,4-triol: Similar structure but different stereochemistry, affecting its biological activity and applications.
Uniqueness
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol is unique due to its specific stereochemistry and the presence of both acetic acid and cyclohexene triol moieties
Eigenschaften
CAS-Nummer |
676543-81-0 |
|---|---|
Molekularformel |
C12H22O9 |
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C6H10O3.3C2H4O2/c7-4-1-2-5(8)6(9)3-4;3*1-2(3)4/h1-2,4-9H,3H2;3*1H3,(H,3,4)/t4-,5+,6+;;;/m0.../s1 |
InChI-Schlüssel |
NTLMBZCFGLRQRP-BIHLCPNHSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1[C@H](C=C[C@H]([C@@H]1O)O)O |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1C(C=CC(C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)



![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)


